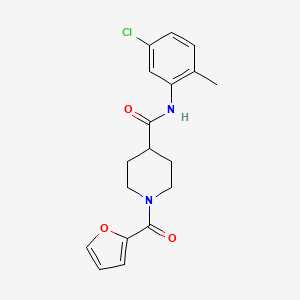

![molecular formula C9H10BrN5O B5541731 6-溴-N-丙基[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺](/img/structure/B5541731.png)

6-溴-N-丙基[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, often involves complex reactions with a variety of reagents. For example, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones using a range of different reagents, highlighting the diverse synthetic routes possible for this class of compounds (El-Agrody et al., 2001).

Molecular Structure Analysis The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a similar compound, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, through such analysis, demonstrating the importance of structural confirmation in the synthesis process (Tang et al., 2014).

Chemical Reactions and Properties The chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are diverse and can include reactions like ring isomerization under certain conditions. As noted by Tang et al. (2014), some 1,2,4-triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement (Tang et al., 2014).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not found in the available literature.

Chemical Properties Analysis Chemical properties, including reactivity, functional group behavior, and susceptibility to various chemical reactions, are key in determining the applications and handling of these compounds. For example, the presence of halogen functionalities in the pyrimidine nucleus, as mentioned by Tang et al. (2014), makes these compounds versatile synthetic intermediates for various chemical reactions (Tang et al., 2014).

科学研究应用

杂环化合物合成

6-溴-N-丙基[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺作为合成多种杂环化合物的重要中间体。其中包括三唑并[1,5-c]嘧啶的制备,该化合物通过芳基甲胺和乙酰丙酸乙酯钠或丙炔酸乙酯反应合成。该过程生成具有作为介质释放抑制剂潜力的化合物,表明其在哮喘治疗中的潜在应用 (Medwid 等人,1990).

抗菌和抗肿瘤活性

由 6-溴-N-丙基[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺合成的衍生物的抗菌和抗肿瘤活性一直是研究课题。例如,新型 [1,2,4]三唑并[1,5-c]嘧啶衍生物对各种细菌菌株显示出有希望的结果,表明其在抗菌治疗中的潜力。此外,一些衍生物对癌细胞系表现出显着的细胞毒活性,表明其在癌症治疗中的潜力 (Rahmouni 等人,2016).

杀虫剂应用

该化合物及其衍生物还被探索用于杀虫剂特性。具体来说,包含三唑并[1,5-a]嘧啶部分的磺酰胺噻唑衍生物已证明对棉铃虫斜纹夜蛾具有有效的毒性作用,展示了其作为杀虫剂的潜力 (Soliman 等人,2020).

超分子化学

在超分子化学领域,6-溴-N-丙基[1,2,4]三唑并[1,5-a]嘧啶-2-甲酰胺衍生物已被用于形成新型含冠氢键超分子组装体。这些化合物通过氢键形成具有在材料科学和纳米技术中潜在应用的复杂结构 (Fonari 等人,2004).

属性

IUPAC Name |

6-bromo-N-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O/c1-2-3-11-8(16)7-13-9-12-4-6(10)5-15(9)14-7/h4-5H,2-3H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBDDHRNJHIUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN2C=C(C=NC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

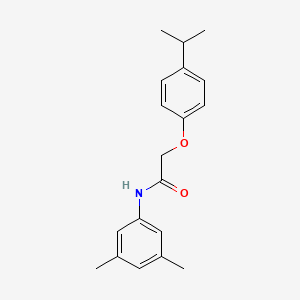

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

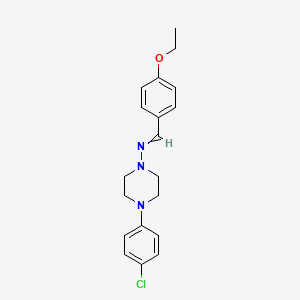

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)